N-Chloro-N-(trimethylsilyl)acetamide

Description

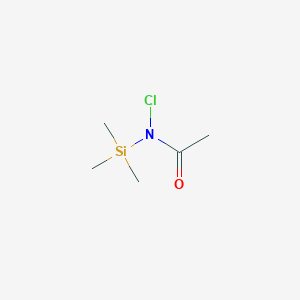

N-Chloro-N-(trimethylsilyl)acetamide is a specialized organosilicon compound featuring a chloro-substituted acetamide backbone with a trimethylsilyl (TMS) group attached to the nitrogen atom. Structurally, it combines the electrophilic reactivity of the N-chloro moiety with the steric and electronic effects of the TMS group. This compound is hypothesized to act as a dual-functional reagent, leveraging the TMS group for silylation reactions and the N-Cl bond for chlorination or oxidation processes.

However, the presence of the N-Cl bond introduces unique reactivity, distinguishing it from non-halogenated silylated acetamides.

Properties

CAS No. |

61550-11-6 |

|---|---|

Molecular Formula |

C5H12ClNOSi |

Molecular Weight |

165.69 g/mol |

IUPAC Name |

N-chloro-N-trimethylsilylacetamide |

InChI |

InChI=1S/C5H12ClNOSi/c1-5(8)7(6)9(2,3)4/h1-4H3 |

InChI Key |

YOILDMVBDMQKBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N([Si](C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloro-N-(trimethylsilyl)acetamide can be synthesized by treating acetamide with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds as follows:

MeC(O)NH2+SiMe3Cl+Base→MeC(O)N(SiMe3)Cl+BaseHCl

The base used in this reaction is often a tertiary amine such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N-Chloro-N-(trimethylsilyl)acetamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-(trimethylsilyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with N-Chloro-N-(trimethylsilyl)acetamide include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products Formed

The major products formed from reactions involving N-Chloro-N-(trimethylsilyl)acetamide depend on the nature of the nucleophile. For example, reaction with an amine can yield an N-substituted acetamide, while reaction with an alcohol can produce an ester.

Scientific Research Applications

N-Chloro-N-(trimethylsilyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the protection of functional groups during organic synthesis.

Biology: The compound is used in the derivatization of biological molecules for analysis by gas chromatography-mass spectrometry (GC-MS).

Industry: N-Chloro-N-(trimethylsilyl)acetamide is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Chloro-N-(trimethylsilyl)acetamide involves the formation of a reactive intermediate that can undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, stabilizing the intermediate and preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Functional Group and Structural Analysis

A comparison of key structural and functional attributes is provided in Table 1:

Reactivity and Stability

- Electrophilic Reactivity: The N-Cl bond in N-Chloro-N-(trimethylsilyl)acetamide facilitates electrophilic chlorination, akin to N-chloroacetamides in antimicrobial agents . The TMS group, however, may stabilize the compound against hydrolysis compared to non-silylated analogs .

- Silylation Efficiency : Unlike BSA, which efficiently protects hydroxyl and amine groups in GC applications , the N-Cl substituent in the target compound may reduce its silylation efficacy due to competing electrophilic reactions.

- Thermal Stability : Silylated compounds like BSA exhibit high thermal stability (decomposition >200°C), while N-(3-chlorophenyl)acetamide has a melting point of 349.8 K . The TMS group in the target compound likely lowers its melting point, enhancing volatility for GC use.

Research Findings and Key Observations

Reactivity Trade-offs : The TMS group in N-Chloro-N-(trimethylsilyl)acetamide enhances volatility but may compete with the N-Cl bond in reactions, limiting its utility in pure silylation or chlorination applications .

Comparative Bioactivity : Unlike 2-chloro-N-aryl acetamides, the TMS group likely diminishes the target compound’s antimicrobial efficacy due to reduced solubility .

Market Potential: BSA dominates the silylation reagent market (projected at millions of USD by 2032) , but the target compound could carve a niche in specialized chlorination-silylation dual processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.